

An In-depth Technical Guide to the Physical and Chemical Properties of Croweacin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Croweacin, a naturally occurring phenylpropene, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of **Croweacin**, alongside detailed experimental protocols and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

Croweacin, with the IUPAC name 4-methoxy-5-prop-2-enyl-1,3-benzodioxole, is characterized by the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol [1][2]. While experimentally determined melting and boiling points are not readily available in the literature, computational predictions and data from related compounds provide some insight. The melting point of its derivative, dibromo**croweacin** dibromide, has been reported to be in the range of 102-104 °C.

Table 1: Physical and Chemical Properties of Croweacin



Property	Value	Source
Molecular Formula	C11H12O3	[1][2]
Molecular Weight	192.21 g/mol	[1][2]
IUPAC Name	4-methoxy-5-prop-2-enyl-1,3- benzodioxole	[1]
CAS Number	484-34-4	[2]
Appearance	To be determined	[2]
Solubility	Soluble in organic solvents.	Inferred
Melting Point	Not available	
Boiling Point	Not available	

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **Croweacin**. While complete spectral data sets are not consistently published, the following provides an overview of expected spectral features based on its chemical structure.

Table 2: Summary of Expected Spectral Data for Croweacin



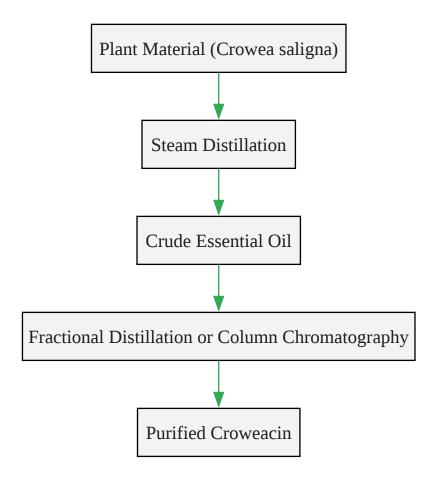
Technique	Expected Features
¹ H NMR	Signals corresponding to aromatic protons, methoxy group protons, allyl group protons (vinylic and allylic), and methylenedioxy group protons.
¹³ C NMR	Resonances for aromatic carbons, methoxy carbon, carbons of the allyl group, and the methylenedioxy carbon.
Mass Spectrometry (MS)	A molecular ion peak (M ⁺) at m/z 192, with fragmentation patterns corresponding to the loss of substituents like the allyl group or methoxy group.
Infrared (IR) Spectroscopy	Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and vinylic), C-O stretching (ether and methylenedioxy), and aromatic ring vibrations.

Experimental Protocols Isolation and Purification of Croweacin

The original isolation of **Croweacin** was reported by Penfold and Morrison in 1922 from the essential oil of Eriostemon crowei (now Crowea saligna)[3]. While the full, detailed protocol from the original publication is not readily accessible, a general procedure for the isolation of similar phenylpropenes from essential oils can be outlined. This typically involves steam distillation of the plant material followed by fractional distillation or chromatographic techniques to purify the target compound.

General Experimental Workflow for Isolation of Croweacin:





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Caption: General workflow for the isolation of **Croweacin**.

Biological Activities and Signaling Pathways

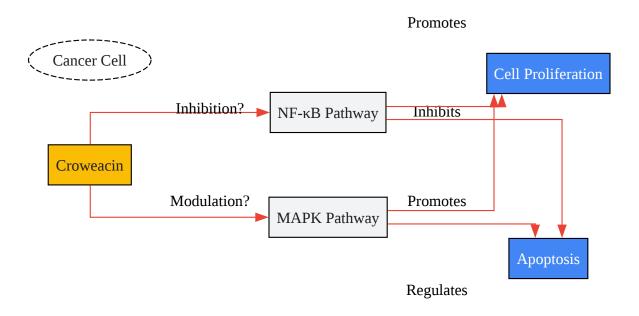
Croweacin has been reported to possess both antimicrobial and anticancer (cytotoxic) properties[2]. The precise molecular mechanisms and signaling pathways underlying these activities are still under investigation. However, based on the activities of structurally related natural compounds, potential pathways of interest can be proposed.

Anticancer Activity

The cytotoxic effects of many natural phenylpropenes and flavonoids are often attributed to their ability to induce apoptosis and inhibit cell proliferation in cancer cells. Key signaling pathways frequently implicated in these processes include the NF-kB and MAPK pathways.

Hypothetical Signaling Pathway for Croweacin's Anticancer Activity:





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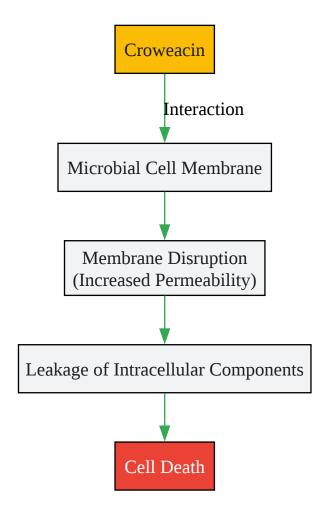
Caption: Potential signaling pathways modulated by **Croweacin** in cancer cells.

Antimicrobial Activity

The antimicrobial mechanism of action for many essential oil components involves the disruption of microbial cell membranes. It is plausible that **Croweacin** exerts its antimicrobial effects through a similar mechanism, leading to increased membrane permeability and ultimately, cell death.

Proposed Mechanism of Antimicrobial Action for **Croweacin**:





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Caption: Proposed mechanism of **Croweacin**'s antimicrobial activity.

Conclusion

Croweacin presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide has summarized the currently available information on its physical and chemical properties, while also highlighting areas where further research is needed, such as the definitive determination of its physical constants, detailed elucidation of its spectral characteristics, and in-depth investigation into its molecular mechanisms of action. The provided hypothetical signaling pathways and experimental workflows offer a starting point for future studies aimed at fully characterizing this intriguing natural product.



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